molecular formula C21H23ClN2O7 B565406 epi-Sancycline CAS No. 906364-48-5

epi-Sancycline

Cat. No.: B565406
CAS No.: 906364-48-5
M. Wt: 450.872
InChI Key: CIJFGLCHAOVWRZ-FLSPFTRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-Sancycline is a derivative of the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics known for their effectiveness against a wide range of bacterial infections. This compound, like other tetracyclines, inhibits bacterial protein synthesis, making it a valuable tool in combating bacterial infections.

Chemical Reactions Analysis

Epi-Sancycline undergoes various chemical reactions, including:

Scientific Research Applications

Epi-Sancycline has several scientific research applications:

Mechanism of Action

Epi-Sancycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting protein synthesis and bacterial growth . The molecular targets involved in this process are the bacterial ribosomes and the pathways associated with protein synthesis.

Comparison with Similar Compounds

Epi-Sancycline is similar to other tetracyclines, such as doxycycline, tetracycline, and sancycline. it has unique properties that distinguish it from these compounds:

    Doxycycline: Known for its high oral bioavailability and long half-life, making it effective for prolonged treatments.

    Tetracycline: One of the earliest tetracyclines discovered, widely used for various bacterial infections.

    Sancycline: A derivative with modifications that enhance its antibacterial activity and reduce resistance. This compound’s uniqueness lies in its specific modifications, which can lead to different pharmacokinetic properties and potentially improved efficacy against resistant bacterial strains.

Properties

IUPAC Name

(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJFGLCHAOVWRZ-FLSPFTRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849541
Record name (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906364-48-5
Record name (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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